L-Ornithine, 2-ethynyl- (9CI)
Description
L-Ornithine, 2-ethynyl- (9CI) is a synthetic derivative of the non-protein amino acid L-ornithine, characterized by the substitution of an ethynyl group (-C≡CH) at the second carbon position. Ethynyl groups are known to enhance molecular rigidity and influence binding interactions in medicinal chemistry, which may modulate pharmacokinetic or pharmacodynamic properties compared to the parent compound or other analogs.
Properties
CAS No. |
111656-45-2 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18238 |
Synonyms |
L-Ornithine, 2-ethynyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Parent Compound L-Ornithine
L-Ornithine itself is a key intermediate in the urea cycle and has demonstrated effects on peripheral circadian rhythms in mice. Oral administration of L-ornithine induces phase advances in PER2 expression, likely mediated via insulin secretion and subsequent metabolic pathways .
Key Differences:
- Structural Modifications: The ethynyl group introduces a rigid, linear structure compared to the unmodified side chain of L-ornithine.
- Pharmacokinetics: L-Ornithine exhibits rapid absorption (peak plasma concentration within 50 minutes in rats) , but the ethynyl group could delay metabolism due to increased steric hindrance or altered solubility.
- Biological Targets: While L-ornithine affects insulin and glucagon-like peptide-1 (GLP-1) secretion , the ethynyl derivative’s targets remain speculative without direct evidence.
Comparison with L-Ornithine Ethyl Ester (9CI)
L-Ornithine ethyl ester (CAS 94231-37-5) is an ester prodrug with distinct physicochemical properties:
- Hydrogen Bond Donors: 3 (vs. 4 in unmodified L-ornithine) .
- Topological Polar Surface Area (TPSA): 78.3 Ų (vs.
- Stereochemistry: Retains one defined stereocenter, critical for biological activity .
The ethynyl derivative’s TPSA and hydrogen-bonding capacity likely differ further, impacting solubility and target engagement compared to the ethyl ester.
Comparison with Structurally Analogous Compounds (Triazine-Based 9CI)
and describe a triazine-anthracene derivative (referred to as 9CI) that selectively binds c-MYC G-quadruplex DNA. While unrelated to ornithine derivatives, this compound highlights the importance of substituent effects:
- Fluorophore Size: Anthracene rings (large aromatic systems) are critical for fluorescence and DNA interaction; smaller substituents (e.g., in compounds 3–4) abolish activity .
- Substituent Flexibility: Replacing N-phenyl with piperidine (compound 7) reduces fluorescence, emphasizing the role of planar stacking interactions .
For L-Ornithine, 2-ethynyl-, the ethynyl group’s rigidity and electron-withdrawing nature could similarly influence binding to enzymatic targets (e.g., ornithine decarboxylase) compared to flexible alkyl esters.
Data Tables
Table 1: Physicochemical Properties of L-Ornithine Derivatives
Research Findings and Limitations
- L-Ornithine Derivatives: Ethyl esters improve bioavailability but reduce polarity, while ethynyl groups may balance rigidity and solubility.
- Triazine-Based 9CI: Structural analogs demonstrate that substituent size and planarity are critical for DNA interaction, a principle that may extend to ethynyl-modified ornithine derivatives.
- Limitations: Direct data on L-Ornithine, 2-ethynyl- (9CI) are absent in the provided evidence. Comparisons rely on structural extrapolation and related compounds.
Q & A
Q. What established laboratory methods are used for synthesizing L-Ornithine, 2-ethynyl- (9CI)?
- Methodological Answer : Synthesis typically involves metabolic engineering of microbial strains like Corynebacterium glutamicum. Key steps include:
- Gene overexpression : Upregulating genes in the L-ornithine biosynthesis pathway (e.g., gapC and rocG to enhance NADPH availability) .
- Gene disruption : Knocking out competing pathways (e.g., speE encoding spermidine synthase) to redirect metabolic flux toward L-ornithine .
- Fermentation optimization : Using media with sucrose, ammonium sulfate, and controlled pH/temperature for batch or fed-batch processes .
- Validation : Quantify yield via HPLC or enzymatic assays and confirm strain stability through serial passaging .
Q. Which analytical techniques validate the structural integrity of L-Ornithine, 2-ethynyl- (9CI)?
- Core Techniques :
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the ethynyl group and stereochemical configuration.
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- X-ray Crystallography : Resolves 3D structure if crystallizable derivatives are synthesized.
- Quality Control : Cross-reference data with databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) optimize L-Ornithine, 2-ethynyl- (9CI) production in engineered strains?
- Approach :
- Isotopic Labeling : Use -glucose to trace carbon flux through the urea cycle and ornithine biosynthetic pathways.
- GC-MS Analysis : Quantify labeled metabolites to identify rate-limiting steps (e.g., glutamate dehydrogenase activity) .
- Computational Modeling : Integrate flux data with tools like COBRApy to predict overexpression targets (e.g., rocG for NADPH regeneration) .
- Case Study : In C. glutamicum, MFA revealed that co-expressing gapC (NADPH-generating) and rocG increased L-ornithine titers by 40% .
Q. What strategies resolve discrepancies between computational predictions and experimental yields in metabolic engineering?
- Stepwise Validation :
- Gene Expression Profiling : Use qRT-PCR to verify transcriptional levels of engineered genes (e.g., gapC overexpression) .
- Enzyme Kinetics : Measure V and K of key enzymes (e.g., ornithine transcarbamylase) to refine kinetic models.
- Structural Validation : Apply PROCHECK to ensure engineered enzymes retain proper stereochemistry (e.g., active-site residues in glutamate dehydrogenase) .
- Example : Discrepancies in NADPH levels were resolved by confirming gapC’s role via enzyme assays, not just genomic predictions .
Q. How can multi-omics integration enhance understanding of L-Ornithine, 2-ethynyl- (9CI) biosynthesis?
- Multi-Omics Framework :
- Transcriptomics : RNA-seq identifies upregulated pathways (e.g., arginine biosynthesis) under high-ammonia stress.
- Proteomics : LC-MS/MS quantifies enzyme abundance (e.g., ornithine carbamoyltransferase).
- Metabolomics : Track intermediates like citrulline and carbamoyl phosphate to map pathway bottlenecks .
- Application : In C. glutamicum, omics integration linked NADPH availability to rocG expression, guiding strain optimization .
Methodological Design Considerations
Q. What parameters are critical for scaling up L-Ornithine, 2-ethynyl- (9CI) fermentation?
- Key Parameters :
- Scale-Up Challenges : Use computational fluid dynamics (CFD) to mimic lab-scale conditions in bioreactors.
Q. How do you assess the nonclinical safety of L-Ornithine, 2-ethynyl- (9CI) derivatives?
- Safety Pharmacology :
Data Analysis and Contradictions
Q. How should researchers interpret conflicting data on NADPH’s role in L-ornithine biosynthesis?
- Contextual Factors :
- Strain-Specific Effects : C. glutamicum relies on rocG for NADPH, while E. coli uses glucose-6-phosphate dehydrogenase.
- Assay Limitations : NADPH levels measured via enzymatic cycling assays may not reflect subcellular compartmentalization .
- Resolution : Compare absolute enzyme activities (e.g., units/mg protein) across studies rather than relative gene expression.
Q. What statistical methods are appropriate for analyzing fermentation yield variability?
- Approaches :
- Design of Experiments (DoE) : Response surface methodology (RSM) to optimize media components (e.g., ammonium sulfate concentration).
- ANOVA : Identify significant factors (e.g., temperature vs. pH) affecting yield .
- Machine Learning : Train models on historical fermentation data to predict optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
